(+/-)-Nicotine-3'-d3

Overview

Description

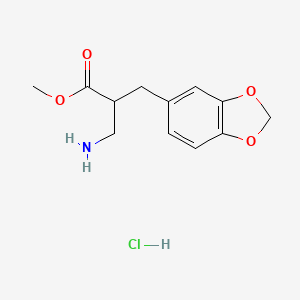

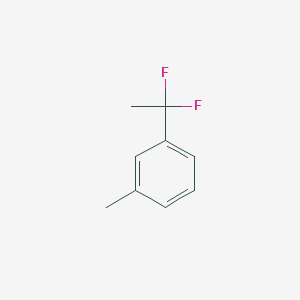

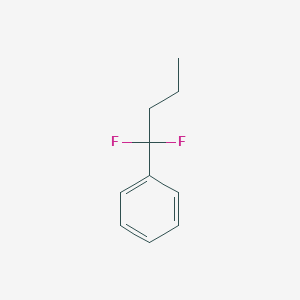

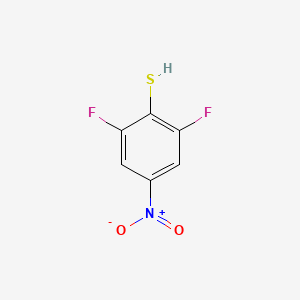

(+/-)-Nicotine-3'-d3 is a deuterated form of nicotine, which is a natural alkaloid found in the tobacco plant. It is commonly known for its addictive properties and is often associated with smoking. However, (+/-)-Nicotine-3'-d3 has gained attention in the scientific community for its potential therapeutic applications and its use as a research tool.

Scientific Research Applications

Environmental Impact of Nicotine Derivatives

Research by Lian et al. (2017) explored the photochemical transformation of nicotine in wastewater effluent. They identified products and pathways for the photodegradation of nicotine under simulated solar irradiation, revealing the role of triplet-state organic matter in nicotine degradation. This study helps understand nicotine's environmental fate, using isotope-labeling methods, including rac-nicotine-2',3',3'-D3, to identify transformation products in water matrices (Lian et al., 2017).

Nicotine Metabolism and Its Implications

Studies on nicotine metabolism provide insights into its effects on human health and potential therapeutic applications. For instance, research on the salivary 3HC/COT ratio in smokers proposed this metric as a non-invasive marker for estimating cytochrome P-450 2A6 (CYP2A6) activity, a key enzyme in nicotine metabolism (Lea et al., 2006). Additionally, the identification of nicotine derivatives in wastewater and surface waters highlights the environmental presence of these compounds and their potential as chemical markers for domestic wastewater exposure (Buerge et al., 2008).

Neurobiology and Pharmacology of Nicotine

Research in neurobiology and pharmacology reveals the complex effects of nicotine and its derivatives on the brain. Studies have examined the role of dopamine D3 receptor ligands in blocking nicotine-induced conditioned place preferences, suggesting potential therapeutic strategies for nicotine dependence without producing antidepressant-like effects (Foll et al., 2005). This indicates the therapeutic potential of targeting specific neural pathways for smoking cessation.

Biochemical Analysis and Health Implications

Advancements in biochemical analysis techniques, such as LC-MS/MS, have facilitated the direct determination of nicotine and its metabolites in human urine, aiding in large-scale biomonitoring studies and understanding nicotine exposure and metabolism (Fan et al., 2008).

properties

IUPAC Name |

3-(2,3,3-trideuterio-1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i5D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-XSXFABECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCN(C1([2H])C2=CN=CC=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662143 | |

| Record name | 3-[1-Methyl(2,3,3-~2~H_3_)pyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-Nicotine-3'-d3 | |

CAS RN |

1189681-48-8 | |

| Record name | 3-[1-Methyl(2,3,3-~2~H_3_)pyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B1419383.png)

![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1419395.png)